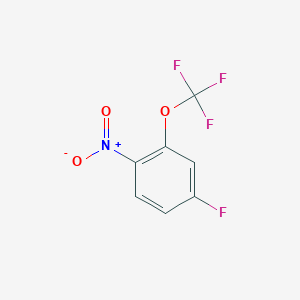

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-nitro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBATUITURYFZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Trifluoromethoxybenzene Intermediate

A critical intermediate in the synthesis is trifluoromethoxybenzene, which can be prepared from trichloromethoxybenzene by fluorination using anhydrous hydrogen fluoride (HF) under controlled temperature and pressure conditions.

- Procedure:

- Trichloromethoxybenzene (e.g., 265 g) is charged into a stainless steel autoclave with anhydrous HF (e.g., 252 g).

- The mixture is heated to approximately 80°C and maintained for 4 to 6 hours under pressure (30-35 kg/cm²).

- Hydrochloric acid is generated as a by-product and vented off.

- The crude trifluoromethoxybenzene is isolated by atmospheric distillation to obtain a pure product fraction.

Chlorination of Aromatic Precursors

Prior to fluorination, chlorination of anisole or related compounds is performed to introduce chlorine substituents that can be later converted to trifluoromethoxy groups.

- Procedure:

- Anisole (150 g) and a radical initiator (7.5 g) are mixed with 4-chlorobenzotrifluoride (750 g).

- The mixture is irradiated with polychromatic UV light at 90-100°C for 4-5 hours.

- Chlorine gas is introduced at a flow rate of 15-20 LPH during the reaction and maintained for an additional 2 hours.

- The reaction mass is purged with nitrogen to remove dissolved chlorine and HCl.

- Solvent removal yields the chlorinated crude product for subsequent fluorination.

Nitration to Introduce the Nitro Group

Nitration of trifluoromethoxybenzene is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control regioselectivity and minimize side reactions.

- Procedure:

- Trifluoromethoxybenzene (e.g., 118 g) is dissolved in dichloromethane (590 g) and cooled to 0°C.

- A nitration mixture of nitric acid (58.24 g) and sulfuric acid (174.24 g) is added slowly at 5-10°C over 1 hour.

- The reaction temperature is then raised to 30°C and maintained for an additional hour.

- The reaction mixture is quenched into ice-cold water.

- The organic layer is separated, dried, and evaporated to yield l-nitro-4-trifluoromethoxybenzene with approximately 90% para-isomer selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though such reactions are less frequently applied to this compound.

Major Products Formed

Reduction: The major product is 4-fluoro-2-(trifluoromethoxy)aniline.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation: Oxidation products are less common and depend on the specific conditions used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

- Description : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

- Applications :

- Synthesis of fluorinated pharmaceuticals.

- Development of specialty chemicals with unique properties.

Drug Development

- Exploration : The compound is being explored for its potential use in drug design, particularly as a fluorinated agent that can enhance pharmacological properties.

- Case Studies :

- Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. This is particularly relevant in the context of developing new therapeutic agents.

Industrial Applications

Production of Specialty Chemicals

- Industrial Use : Utilized in the production of specialty chemicals and materials that leverage its unique electronic and steric properties.

- Synthesis Methods :

- Typically synthesized via nitration processes using concentrated nitric acid and sulfuric acid under controlled conditions to avoid side reactions.

Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| 4-Fluoro-2-nitro-1-(trifluoromethoxy)benzene | Similar structure but different positioning of functional groups | Used as a building block in organic synthesis |

| 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene | Contains a trifluoroethyl group instead of trifluoromethoxy | Potential applications in medicinal chemistry |

| 3-Chloro-4-fluoronitrobenzene | Contains a chlorine atom instead of trifluoromethoxy | Investigated for various chemical reactions |

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethoxy group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | Key Electronic Effects |

|---|---|---|---|

| 4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene | -NO₂ (1), -OCF₃ (2), -F (4) | C₇H₃F₄NO₃ | Strong EWG (nitro, trifluoromethoxy, F) |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | -NO₂ (1), -CF₃ (2), -F (4) | C₇H₃F₄NO₂ | Enhanced EWG (CF₃ > OCF₃ in σ-withdrawal) |

| 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | -NO₂ (2), -OCHF₂ (4), -CF₃ (1) | C₈H₄F₅NO₃ | Moderate EWG (OCHF₂ less polar than OCF₃) |

| 4-Fluoro-1-nitro-2-(pentyloxy)benzene | -NO₂ (1), -OCH₂CH₂CH₂CH₂CH₃ (2), -F (4) | C₁₁H₁₃FNO₃ | Electron-donating alkyl chain (weak EDG) |

Key Insights :

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group offers weaker σ-withdrawal but greater polarity compared to -CF₃, affecting solubility and reaction kinetics .

- Alkoxy vs. Fluoroalkoxy : Alkyl chains (e.g., pentyloxy) act as electron-donating groups (EDGs), reducing electrophilicity compared to electron-withdrawing -OCF₃ .

Physicochemical Properties

Table 2: Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| This compound | Not reported | ~1.5 (estimated) | Not reported |

| 2-Chloro-4-nitro-1-(trifluoromethoxy)benzene | 241 | 1.572 | Not reported |

| 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene | Not reported | ~1.6 (estimated) | Not reported |

| 4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene | Not reported | Not reported | Not reported |

Notes:

Table 3: Reactivity Comparison

Biological Activity

4-Fluoro-1-nitro-2-(trifluoromethoxy)benzene is an organic compound notable for its unique structural features, including a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is part of a larger class of aromatic nitro compounds that have been explored for various biological activities, particularly in drug development and medicinal chemistry. The presence of fluorinated groups is known to enhance the pharmacological properties of compounds, making them valuable in therapeutic applications.

The molecular formula of this compound is CHFNO. Its structure contributes to its chemical reactivity and potential interactions with biological systems. The trifluoromethoxy group significantly influences its electron-withdrawing capacity, enhancing its reactivity and potential biological interactions.

Research has indicated that this compound can interact with various biomolecules through mechanisms such as hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's biological effects, particularly in the context of drug design.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene | 1214329-62-0 | 0.96 |

| 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene | 1260770-16-8 | 0.95 |

| 1-Fluoromethoxy-4-nitro-3-(trifluoromethoxy)benzene | 1806413-23-9 | 0.95 |

The specific arrangement of functional groups on the benzene ring in this compound differentiates it from structurally similar compounds, influencing its biological activity and reactivity.

Example Study: Antimicrobial Activity

A study exploring the antimicrobial properties of nitro compounds found that certain derivatives exhibited significant activity against various pathogens. While not specifically focused on this compound, these findings highlight the potential for similar compounds to exhibit beneficial biological activities.

Safety and Toxicology

Safety data indicate that compounds similar to this compound can cause irritation to the eyes, skin, and respiratory system. Proper handling procedures are essential to mitigate health risks associated with exposure to this class of chemicals .

Q & A

Q. What mechanistic insights can be gained from studying its photochemical reactivity?

- Methodological Answer :

- Irradiate the compound under UV light (254 nm) in the presence of electron-rich aromatics (e.g., anisole) to study nitro group photo-reduction.

- Analyze products via GC-MS to propose a radical-mediated pathway, comparing results with computational predictions of bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.